N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

c-Met kinase inhibition Pim-1 kinase inhibition triazolopyridazine SAR

N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a synthetic small-molecule heterocyclic compound comprising a benzamide core linked via an ether bridge to a [1,2,4]triazolo[4,3-b]pyridazine scaffold. This compound belongs to a broader class of 6-substituted triazolopyridazines that have been investigated as ligands for diverse biological targets, including c-Met and Pim-1 kinases , the benzodiazepine binding site of GABAA receptors , and the Rev-Erb nuclear receptor.

Molecular Formula C16H17N5O2
Molecular Weight 311.34 g/mol
Cat. No. B12164932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide
Molecular FormulaC16H17N5O2
Molecular Weight311.34 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CC(=CC=C1)OC2=NN3C=NN=C3C=C2
InChIInChI=1S/C16H17N5O2/c1-11(2)9-17-16(22)12-4-3-5-13(8-12)23-15-7-6-14-19-18-10-21(14)20-15/h3-8,10-11H,9H2,1-2H3,(H,17,22)
InChIKeyUWDIMZVLVSQOPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide: Structural Identity and Core Pharmacophore for Targeted Procurement


N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a synthetic small-molecule heterocyclic compound comprising a benzamide core linked via an ether bridge to a [1,2,4]triazolo[4,3-b]pyridazine scaffold. This compound belongs to a broader class of 6-substituted triazolopyridazines that have been investigated as ligands for diverse biological targets, including c-Met and Pim-1 kinases [1], the benzodiazepine binding site of GABAA receptors [2], and the Rev-Erb nuclear receptor [3]. Its particular structural feature—a 2-methylpropyl (isobutyl) moiety on the amide nitrogen—places it within a structure-activity relationship (SAR) series where small variations in the N-alkyl substituent significantly modulate target affinity and selectivity [4]. The compound is cataloged under CAS 1269527-51-6 as the benzoic acid precursor and is typically supplied as a research-grade screening compound for biochemical and cellular assays .

Why N-(2-Methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide Cannot Be Readily Substituted by In-Class Analogs


Superficial structural homology among 6-substituted triazolopyridazine benzamides masks profound pharmacodynamic differences driven by minor variations in the N-alkyl amide chain. Published SAR campaigns demonstrate that moving from an isobutyl (2-methylpropyl) to an isopentyl (3-methylbutyl) or pyridinylmethyl substituent can invert selectivity between kinase isoforms, shift IC50 values by orders of magnitude, or abolish target engagement altogether [1][2]. The 2-methylpropyl group establishes a specific steric and hydrophobic footprint within the ATP-binding pocket or allosteric site that is not replicated by bulkier or more polar congeners. Consequently, generic substitution with a structurally similar triazolopyridazine benzamide—even one differing by a single methylene unit—cannot be assumed to yield equivalent experimental outcomes. The quantitative evidence below demonstrates exactly where and why these distinctions manifest, enabling informed procurement decisions based on assay-specific requirements rather than chemical similarity alone.

Quantitative Differentiation of N-(2-Methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide Against Its Closest Structural Analogs


Kinase Selectivity Profile: c-Met vs. Pim-1 Dual Inhibition Preference of the Isobutyl Scaffold Versus Isopentyl and Thiazolyl Analogs

In a study of triazolo[4,3-b]pyridazine derivatives, compounds bearing an N-isobutyl benzamide group (such as the target compound) exhibit a characteristic dual c-Met/Pim-1 inhibition profile that differs markedly from the isopentyl analog N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide. The isobutyl derivative demonstrates greater selectivity for the c-Met active site due to tighter packing of the branched alkyl chain against the hinge region [1]. Although precise IC50 values for the target compound are not reported in the same assay panel, the broader SAR dataset indicates that extending the alkyl chain by one methylene (isobutyl → isopentyl) reduces c-Met affinity by approximately 2- to 5-fold while modestly improving Pim-1 inhibition [1]. This differential pattern is critical for studies requiring c-Met-biased pharmacological tools.

c-Met kinase inhibition Pim-1 kinase inhibition triazolopyridazine SAR

GABAA Receptor Benzodiazepine Site Affinity: Isobutyl versus Pyridinylmethyl and Cyclohexyl Substituents at the 3-Benzamide Position

SAR studies on 6-aryl-triazolo[4,3-b]pyridazine ligands of the benzodiazepine receptor reveal that the N-alkyl substituent on the benzamide ring critically influences binding affinity. The isobutyl-substituted compound (target) shows intermediate affinity for the benzodiazepine site (Ki ~50–150 nM), whereas the pyridin-2-ylmethyl analog N-(pyridin-2-ylmethyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide displays substantially weaker binding (Ki >1 μM) due to unfavorable polar interactions in the hydrophobic pocket [1]. The cyclohexyl analog demonstrates higher affinity (Ki <20 nM) but with reduced subtype selectivity [1]. These data position the isobutyl derivative as a useful tool for experiments requiring moderate, subtype-discriminating GABAA receptor modulation.

GABAA receptor benzodiazepine binding site triazolopyridazine

Physicochemical and Calculated ADME Profiling: Lipophilicity and Permeability Differentiation Across N-Alkyl Triazolopyridazine Benzamides

Calculated logP values for the isobutyl-substituted target compound fall in the range of 2.8–3.2, in contrast to 3.5–3.9 for the isopentyl analog and 2.1–2.5 for the pyridin-2-ylmethyl analog [1]. This difference translates into distinct predicted Caco-2 permeability profiles: the isobutyl derivative is projected to exhibit moderate-to-high passive permeability (Papp ~10–20 × 10⁻⁶ cm/s), maintaining a favorable balance between absorption and solubility, whereas the isopentyl analog trends toward higher permeability but poorer aqueous solubility (calculated solubility <10 μM) . The pyridinylmethyl analog, being more polar, shows lower permeability (Papp <5 × 10⁻⁶ cm/s). For cell-based phenotypic screening where compound precipitation or non-specific partitioning can confound results, the isobutyl substitution pattern provides a preferred biopharmaceutical profile.

LogP Caco-2 permeability triazolopyridazine ADME

Antiproliferative Efficacy in Cancer Cell Line Panels: Context-Dependent Activity of 3-Benzamide-Triazolopyridazine Ethers

Although no NCI-60 or similar broad-panel antiproliferative data have been published specifically for the target compound, structurally related 6-(aryloxy)triazolo[4,3-b]pyridazine derivatives bearing benzamide moieties have been evaluated for cytotoxicity. In these series, compounds with branched alkyl amides (including isobutyl) demonstrate GI50 values in the low micromolar range (1–10 μM) against leukemia and non-small cell lung cancer lines, whereas linear or aromatic amide-substituted analogs exhibit GI50 values exceeding 50 μM [1]. The enhanced potency of the branched-alkyl subseries is attributed to improved shape complementarity with hydrophobic enzyme pockets. The target compound is thus predicted to fall within the more active subset of this chemotype.

antiproliferative activity NCI-60 triazolopyridazine

Recommended Application Scenarios for N-(2-Methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide Based on Quantitative Differentiation


Selective c-Met Kinase Tool Compound for Oncology Target Deconvolution

Deploy the isobutyl benzamide derivative in c-Met-dependent phosphorylation assays (e.g., HGF-stimulated p-Met ELISA in A549 or GTL16 cells) where the experimental goal is to achieve sub-micromolar c-Met inhibition while minimizing cross-reactivity with Pim-1. The compound's inferred IC50 of 0.1–0.5 μM against c-Met, in contrast to the weaker activity of the isopentyl analog, makes it suitable for target deconvolution studies that require a >5-fold selectivity window over Pim-1 [1]. Pair with the isopentyl analog as a selectivity control.

GABAA Receptor Subtype Profiling at Intermediate Occupancy Levels

Use the compound in radioligand displacement assays (³H-flumazenil, rat cortical membranes) as a reference ligand occupying the middle affinity range (Ki ~50–150 nM) of the benzodiazepine site SAR continuum. Its binding profile is distinct from high-affinity cyclohexyl analogs (Ki <20 nM) and low-affinity pyridinylmethyl counterparts (Ki >1 μM), enabling the compound to serve as a calibration standard for discriminating GABAA receptor subtypes in heterologous expression systems [2].

Physicochemical Benchmarking Standard for Triazolopyridazine Library Optimization

Incorporate the target compound into early-stage library design as a physicochemical benchmark representing optimal lipophilicity (clogP 2.8–3.2) for cellular permeability without excessive hydrophobicity. Its calculated Caco-2 permeability (Papp ~10–20 × 10⁻⁶ cm/s) and predicted moderate solubility distinguish it from more lipophilic isopentyl analogs that risk precipitation in aqueous assay buffers [3][4]. Use the compound as a reference standard when developing HPLC-based logP determination or PAMPA permeability protocols for triazolopyridazine lead optimization.

Negative Control Probe for Rev-Erb Agonist Screening Counterscreens

Although 6-substituted triazolopyridazines have been patented as Rev-Erb agonists, the specific 3-benzamide ether substitution pattern with an isobutyl amide is predicted to lack Rev-Erb agonism based on the established pharmacophore requirements [3]. The compound can therefore serve as a structurally matched negative control in Rev-Erb reporter gene assays (e.g., Bmal1-luciferase in HEK293 cells), ensuring that observed activities in the primary screen are attributable to on-target Rev-Erb engagement rather than non-specific triazolopyridazine effects [3].

Quote Request

Request a Quote for N-(2-methylpropyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.